molecular formula C5H6F5NO3 B11755499 (2S)-2-amino-3-(1,1,2,2,2-pentafluoroethoxy)propanoic acid

(2S)-2-amino-3-(1,1,2,2,2-pentafluoroethoxy)propanoic acid

Cat. No.: B11755499
M. Wt: 223.10 g/mol
InChI Key: HMHVEYIFZLXWBL-REOHCLBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-amino-3-(1,1,2,2,2-pentafluoroethoxy)propanoic acid is a synthetic amino acid derivative. This compound is characterized by the presence of a pentafluoroethoxy group attached to the amino acid backbone. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-(1,1,2,2,2-pentafluoroethoxy)propanoic acid typically involves the introduction of the pentafluoroethoxy group to the amino acid backbone. One common method involves the reaction of a suitable amino acid precursor with pentafluoroethanol under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as hydrochloric acid, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as crystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-(1,1,2,2,2-pentafluoroethoxy)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The pentafluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives. Substitution reactions can result in the formation of various substituted amino acids.

Scientific Research Applications

(2S)-2-amino-3-(1,1,2,2,2-pentafluoroethoxy)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used to study protein structure and function, as well as enzyme-substrate interactions.

    Industry: The compound can be used in the development of new materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(1,1,2,2,2-pentafluoroethoxy)propanoic acid involves its interaction with specific molecular targets. The pentafluoroethoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact pathways and targets involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-amino-3-(1,1,2,2,2-trifluoroethoxy)propanoic acid
  • (2S)-2-amino-3-(1,1,2,2,2-tetrafluoroethoxy)propanoic acid
  • (2S)-2-amino-3-(1,1,2,2,2-hexafluoroethoxy)propanoic acid

Uniqueness

(2S)-2-amino-3-(1,1,2,2,2-pentafluoroethoxy)propanoic acid is unique due to the presence of the pentafluoroethoxy group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable tool in various research and industrial applications.

Properties

Molecular Formula

C5H6F5NO3

Molecular Weight

223.10 g/mol

IUPAC Name

(2S)-2-amino-3-(1,1,2,2,2-pentafluoroethoxy)propanoic acid

InChI

InChI=1S/C5H6F5NO3/c6-4(7,8)5(9,10)14-1-2(11)3(12)13/h2H,1,11H2,(H,12,13)/t2-/m0/s1

InChI Key

HMHVEYIFZLXWBL-REOHCLBHSA-N

Isomeric SMILES

C([C@@H](C(=O)O)N)OC(C(F)(F)F)(F)F

Canonical SMILES

C(C(C(=O)O)N)OC(C(F)(F)F)(F)F

Origin of Product

United States

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